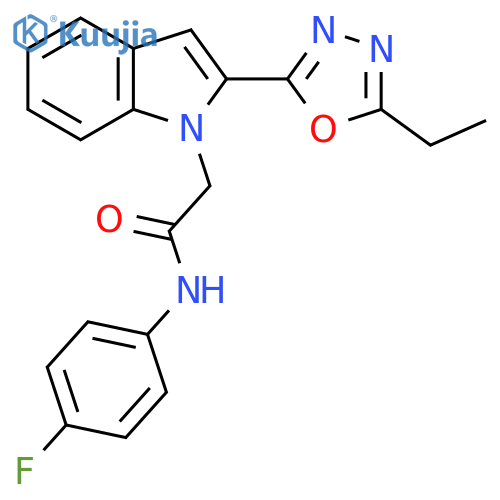Cas no 946334-35-6 (2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide)

2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide
- 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-fluorophenyl)acetamide
- AKOS004958002
- 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
- F2227-0210
- 946334-35-6
- 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide
-
- インチ: 1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26)
- InChIKey: DEZNOYZYLWKCSQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC(CN1C(C2=NN=C(CC)O2)=CC2C=CC=CC1=2)=O
計算された属性
- 精确分子量: 364.13355396g/mol
- 同位素质量: 364.13355396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 514
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 73Ų
2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2227-0210-1mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide |
946334-35-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2227-0210-3mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide |
946334-35-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2227-0210-2μmol |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide |
946334-35-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2227-0210-2mg |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide |
946334-35-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamideに関する追加情報
Introduction to Compound with CAS No. 946334-35-6 and Its Applications in Modern Medicinal Chemistry
Compound with the CAS number 946334-35-6 is a sophisticated organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound, formally known as 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide, represents a novel class of heterocyclic derivatives with potential therapeutic applications. The intricate structure of this molecule, featuring a combination of an indole moiety, a fluorophenyl group, and an oxadiazole ring, makes it a subject of extensive research and development.
The indole ring is a prominent feature in many bioactive molecules, known for its role in modulating various biological pathways. In particular, indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 5-ethyl-1,3,4-oxadiazole moiety further enhances the pharmacological profile of this compound by introducing additional binding sites for interaction with biological targets. This oxadiazole group is known to exhibit significant bioactivity, particularly in the context of enzyme inhibition and receptor binding.
The incorporation of the N-(4-fluorophenyl)acetamide moiety into the molecular framework adds another layer of complexity and functionality. Fluorine atoms are frequently introduced into pharmaceutical compounds due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The specific positioning of the fluorine atom in the phenyl ring of this compound suggests potential interactions with biological targets that are sensitive to fluorine-mediated effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. These computational studies have been instrumental in understanding the mechanism of action of 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide and its analogs. By leveraging these computational tools, scientists have been able to identify key pharmacophores within the molecule that contribute to its bioactivity.
In vitro studies have demonstrated that this compound exhibits promising activity against various disease-related targets. For instance, preliminary experiments have shown inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. The ability of this molecule to modulate these pathways makes it a valuable candidate for further investigation in drug discovery efforts.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated couplings, have been employed to construct the complex framework of the molecule efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative approaches in developing novel therapeutic agents.
The pharmacokinetic properties of 946334-35-6 are another area of active research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its potential as a drug candidate. Preliminary pharmacokinetic studies suggest that this molecule exhibits favorable properties in terms of solubility and metabolic stability, which are essential factors for successful drug development.
The potential therapeutic applications of this compound are vast and span across multiple disease areas. Researchers are particularly interested in its potential as an anti-cancer agent due to its ability to interact with key enzymes involved in tumor growth and progression. Additionally, its anti-inflammatory properties make it a promising candidate for treating chronic inflammatory diseases.
The development of new drugs is a lengthy and complex process that involves extensive testing in preclinical models followed by clinical trials. However, compounds like 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide provide a foundation for innovative therapies that could address unmet medical needs. The ongoing research into this compound underscores the importance of continued investment in medicinal chemistry and drug discovery efforts.
In conclusion, compound with CAS number 946334-35-6, specifically named as 2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-y-N-(4-fluorophenyl)acetamide, represents a significant advancement in medicinal chemistry. Its unique structure and promising bioactivity make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications and mechanisms of action for this compound, it is poised to play a crucial role in the development of next-generation pharmaceuticals.
946334-35-6 (2-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-fluorophenyl)acetamide) Related Products
- 948594-95-4((1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo2.2.2octa-2,5-diene)
- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)
- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)
- 33556-04-6(methyl 4-amino-2-methoxybenzoate hydrochloride)
- 872701-87-6(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)
- 2228295-82-5(2-5-(dimethylamino)-3H-imidazo4,5-bpyridin-2-ylacetic acid)
- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)
- 1785674-13-6(6-Cyanobenzo[d]oxazole-2-acrylic acid)
- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)
- 1806080-97-6(4-Bromo-6-cyano-3-methoxy-2-(trifluoromethoxy)pyridine)




